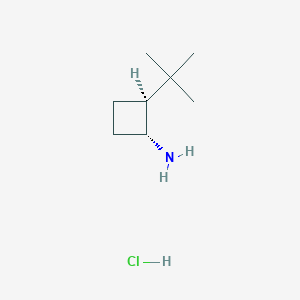
rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride: is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its cyclobutane ring structure with a tert-butyl group and an amine group, making it a versatile scaffold for chemical synthesis and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted cyclobutyl halides with amines in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The hydrochloride salt form is often prepared by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
- Oxidation products include oximes and nitro derivatives.
- Reduction products are secondary or tertiary amines.
- Substitution reactions yield various functionalized cyclobutane derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride is used to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules that target specific receptors or enzymes.
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- rac-(1R,2S)-2-phenoxycyclohexan-1-amine hydrochloride
- rac-(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share a cycloalkane ring and an amine group, the substituents on the ring vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: rac-(1R,2S)-2-tert-butylcyclobutan-1-amine hydrochloride is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties, affecting its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
(1R,2S)-2-tert-butylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)6-4-5-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-;/m1./s1 |
InChI Key |
JPUWMQUQOOKPOF-ZJLYAJKPSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@H]1N.Cl |
Canonical SMILES |
CC(C)(C)C1CCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)
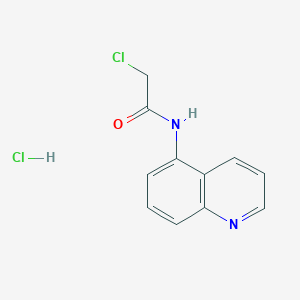
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)


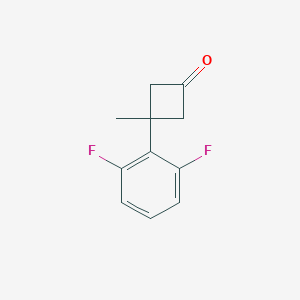
![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
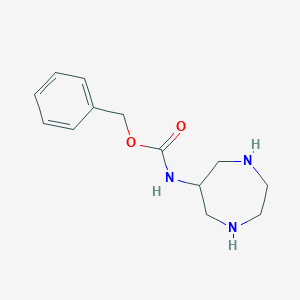
![N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride](/img/structure/B13512827.png)

![1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13512831.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)
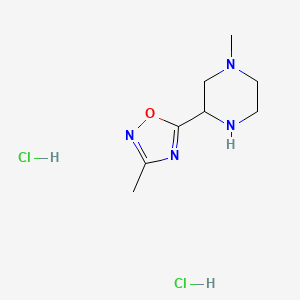
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
